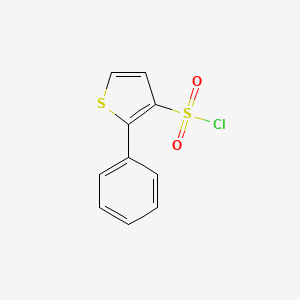

2-Phenylthiophene-3-sulfonyl chloride

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S2/c11-15(12,13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTCQMPLZXWABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CS2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylthiophene 3 Sulfonyl Chloride and Analogous Systems

Direct Sulfonylation Strategies

Direct strategies aim to introduce the sulfonyl chloride moiety onto the 2-phenylthiophene (B1362552) ring in a single or a few straightforward steps. The success of these methods hinges on controlling the regioselectivity of the reaction, as the thiophene (B33073) ring possesses multiple reactive sites.

Direct chlorosulfonation involves the reaction of 2-phenylthiophene with a potent electrophilic sulfonating agent, typically chlorosulfonic acid (ClSO₃H). This reaction proceeds via an electrophilic aromatic substitution mechanism. The phenyl group at the C2 position of the thiophene ring is an activating group, influencing the position of the incoming electrophile. In 2-substituted thiophenes, electrophilic attack generally occurs preferentially at the C5 position due to greater stabilization of the cationic intermediate. However, substitution at the C3 position can also occur.

The reaction with excess chlorosulfonic acid can lead to the formation of sulfonyl chlorides. jcsp.org.pk The electrophile in this reaction is believed to be SO₂Cl⁺, which is generated in an equilibrium involving chlorosulfonic acid. stackexchange.com The reaction temperature is a critical parameter; higher temperatures can promote the generation of SO₃, leading to sulfonation rather than chlorosulfonation, and may also cause side reactions or decomposition. stackexchange.comrsc.org For instance, the chlorosulfonation of thiophene-2-carboxanilide with excess chlorosulfonic acid at 40°C yielded the corresponding 4'-sulfonyl chloride in high yield, demonstrating that reaction conditions can be optimized to favor specific isomers. jcsp.org.pk However, achieving high regioselectivity for the C3 position on 2-phenylthiophene via direct chlorosulfonation is challenging due to the competing reaction at the more activated C5 position.

Table 1: Representative Electrophilic Chlorosulfonation Reactions

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thiophene-2-carboxanilide | Chlorosulfonic acid (6 mols) | 40°C | Thiophene-2-carboxanilide-4'-sulfonyl chloride | 80% | jcsp.org.pk |

| Amide S4 | Chlorosulfonic acid (8.2 equiv) | 50°C for 3h, then 60°C for 3h | Sulfonyl chloride S5 | 40% | rsc.org |

A more regioselective two-step approach involves the initial synthesis of 2-phenylthiophene-3-sulfonic acid, followed by its conversion to the target sulfonyl chloride. This method allows for the purification of the intermediate sulfonic acid, ensuring the final product has the desired isomeric purity.

The conversion of sulfonic acids to their corresponding sulfonyl chlorides is a classic and widely used transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly employed for this purpose. researchgate.net The reaction of a sulfonic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), proceeds to give the sulfonyl chloride with the evolution of sulfur dioxide and hydrogen chloride gas. chemicalbook.com Similarly, PCl₅ converts sulfonic acids to sulfonyl chlorides, with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. researchgate.net These methods are generally high-yielding and applicable to a wide range of aromatic and heterocyclic sulfonic acids. A process for preparing sulfonyl chlorides by reacting aromatic compounds with a sulfonating agent and an excess of thionyl chloride has also been described, where the thionyl chloride serves both as a reagent and potentially as part of the solvent system. google.com

A related approach involves the direct oxidative chlorination of thiols to sulfonyl chlorides. A combination of hydrogen peroxide and thionyl chloride has been shown to be a highly effective reagent for converting various thiols directly into the corresponding sulfonyl chlorides in high purity and with very short reaction times. researchgate.netorganic-chemistry.org

Table 2: Classical Reagents for Sulfonyl Chloride Synthesis from Sulfonic Acids

| Starting Material Type | Reagent | Typical Byproducts | Key Features | Reference |

|---|---|---|---|---|

| Sulfonic Acid | Thionyl Chloride (SOCl₂) | SO₂, HCl | Widely used, often requires catalyst (e.g., DMF) | researchgate.netchemicalbook.com |

| Sulfonic Acid | Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Effective, solid reagent | researchgate.net |

| Thiol | H₂O₂ / SOCl₂ | H₂O, HCl | Direct, rapid oxidative chlorination | researchgate.netorganic-chemistry.org |

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net Microwave-assisted protocols have been successfully applied to the synthesis of sulfonamides directly from sulfonic acids, a process that proceeds through an in-situ generated sulfonyl chloride intermediate. organic-chemistry.org For example, using 2,4,6-trichloro- rsc.orgnih.govacs.org-triazine (TCT) as an activating agent, sulfonic acids can be converted to a reactive intermediate which then forms a sulfonamide upon addition of an amine, all under microwave irradiation. organic-chemistry.org

More directly, microwave heating has been shown to significantly improve the conversion of various bromides to sodium sulfonates, which are then elaborated to sulfonyl chlorides. nih.gov In one study, replacing conventional heating (24 hours) with microwave irradiation (15 minutes) for the synthesis of benzyloxy-substituted phenylheptyl sulfonyl chlorides increased the yields from 38–40% to 50–52%. nih.gov This demonstrates the potential of microwave technology to efficiently drive the synthesis of sulfonyl chlorides, including heterocyclic systems analogous to 2-phenylthiophene-3-sulfonyl chloride.

Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonyl Chloride Synthesis

| Substrate Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzyloxy substituted phenylheptyl bromide (to sulfonyl chloride) | Conventional Heating | 24 hours | 38-40% | nih.gov |

| Benzyloxy substituted phenylheptyl bromide (to sulfonyl chloride) | Microwave Irradiation | 15 minutes | 50-52% | nih.gov |

To overcome the regioselectivity challenges of direct electrophilic substitution, multi-step strategies that functionalize the C3 position of the thiophene ring in a controlled manner are employed. These methods often involve the use of organometallic intermediates. A common approach is the halogen-lithium exchange. For instance, starting from a 3-halothiophene derivative, such as 3-bromo-2-phenylthiophene, treatment with an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) generates a specific 2-phenyl-3-thienyllithium intermediate. mdpi.com This potent nucleophile can then be trapped with sulfur dioxide (SO₂), forming a lithium sulfinate salt. Subsequent treatment of the sulfinate with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), yields the desired this compound with high regiochemical purity. This chemo- and regioselective approach provides unambiguous access to the C3-substituted isomer. mdpi.com

Conversion of Thiophene Sulfonic Acids to Sulfonyl Chlorides

Transition Metal-Catalyzed Syntheses

While less common for the direct synthesis of sulfonyl chlorides, transition metal catalysis represents a powerful and evolving field for the formation of carbon-sulfur bonds and could be applied to analogous systems. researchgate.net These methods often offer mild reaction conditions and broad functional group tolerance. beilstein-journals.orgnih.gov Palladium-, copper-, and nickel-catalyzed cross-coupling reactions are well-established for creating aryl C-S bonds, typically for the synthesis of thioethers. researchgate.netnih.gov For example, palladium-catalyzed coupling of thiols with aryl halides is a robust method for forming aryl sulfides. nih.gov

More relevant to sulfonyl chloride synthesis would be the transition-metal-catalyzed sulfonylation of aryl halides or the direct C-H sulfonylation of arenes. While the direct catalytic C-H chlorosulfonylation of heterocycles is a developing area, related transformations provide a proof of concept. For instance, copper- and palladium-catalyzed reactions are used for the synthesis of phenols (C-O bond formation) and aryl thiols (C-S bond formation) from aryl halides, indicating the feasibility of forming bonds between an aromatic carbon and heteroatoms using transition metals. beilstein-journals.orgresearchgate.net The development of specific catalytic systems for the direct, regioselective C-H sulfonylation or chlorosulfonylation of 2-phenylthiophene at the C3 position remains an area of ongoing research interest.

Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids and Related Substrates

A modern and versatile method for the introduction of a sulfonyl chloride group onto an aromatic ring is through palladium-catalyzed cross-coupling reactions. The Buchwald group has developed a significant palladium-catalyzed method for preparing arylsulfonyl chlorides and their derivative sulfonamides from arylboronic acids. nih.gov This approach offers a powerful alternative to traditional methods, which often require harsh conditions and exhibit limited functional group tolerance. nih.gov

The reaction typically involves the coupling of an arylboronic acid with a sulfur dioxide surrogate in the presence of a palladium catalyst. This process is advantageous due to its mild reaction conditions and broad substrate scope, which includes heteroaryl substrates. For instance, the methodology has been successfully applied to 3-thiophene boronic acid, demonstrating its feasibility for the synthesis of thiophene sulfonyl chlorides. nih.gov The general transformation allows for the preparation of a variety of arylsulfonyl chlorides under mild conditions, showcasing significant functional group tolerance. nih.gov

| Catalyst System | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | Arylboronic Acid | Phenyl Chlorosulfate | Toluene, 110 °C | Arylsulfonyl chloride | Varies | nih.gov |

| Pd(dba)₂ / Ligand | 3-Thiopheneboronic Acid | SO₂ surrogate | Anhydrous Acetone, Na₂CO₃ | Thiophene-3-sulfonyl chloride | - | nih.gov |

Table 1: Examples of Palladium-Catalyzed Chlorosulfonylation Reactions.

This catalytic system is notable for its ability to tolerate various functional groups, including halides (chloro, bromo, iodo), esters, and ethers, making it a highly valuable tool in organic synthesis. nih.gov

Other Metal-Mediated Routes for Sulfonyl Chloride Formation

While palladium catalysis is a prominent method, other transition metals have also been employed to facilitate the formation of sulfonyl chlorides or their precursors. These alternative routes often provide complementary reactivity and may be advantageous for specific substrates.

Copper-Catalyzed Sulfonylation: Copper-catalyzed reactions have been developed for the sulfonylation of aryl halides with sulfinates, which can be precursors to sulfonyl chlorides. nih.govacs.orgresearchgate.netbohrium.comacs.org These methods often proceed under visible light irradiation and can be effective for a range of aryl halides. acs.orgresearchgate.netbohrium.comacs.org While these reactions primarily yield sulfones, modifications can allow for the synthesis of sulfonyl derivatives.

Nickel-Catalyzed Reactions: Nickel catalysts have been utilized in the thiocarbonylation of arylboronic acids with sulfonyl chlorides to produce thioesters. organic-chemistry.orgnih.govresearchgate.netuwtsd.ac.ukbohrium.com Although this reaction does not directly yield a sulfonyl chloride, it demonstrates the utility of nickel in activating sulfonyl chlorides and forming C-S bonds, which could be adapted for the synthesis of the target compound.

Ruthenium-Catalyzed C-H Sulfonylation: Direct C-H functionalization represents a highly atom-economical approach to forming C-S bonds. Ruthenium-catalyzed meta-selective C-H sulfonation of arenes with arylsulfonyl chlorides has been reported. rsc.org This method, while regioselective for the meta position in the specific systems studied, highlights the potential for direct C-H activation on the thiophene ring to introduce the sulfonyl group, potentially avoiding the need for pre-functionalized precursors like boronic acids.

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

| Copper(I) | Sulfonylation | Aryl Halides, Sulfinates | Visible-light promoted | acs.orgresearchgate.netbohrium.comacs.org |

| Nickel(II) | Thiocarbonylation | Arylboronic Acids, Sulfonyl Chlorides | Forms thioesters | organic-chemistry.orgnih.gov |

| Ruthenium(II) | C-H Sulfonation | Azoarenes, Arylsulfonyl Chlorides | meta-selective | rsc.org |

Table 2: Overview of Other Metal-Mediated Sulfonylation and Related Reactions.

Precursor Synthesis and Phenylthiophene Ring Construction

The synthesis of the 2-phenylthiophene backbone is a critical step that precedes the introduction of the sulfonyl chloride group. Several robust methodologies are available for the construction of this substituted heterocyclic system.

The construction of the thiophene ring itself is often achieved through well-established cyclization reactions that bring together the necessary carbon and sulfur atoms.

Gewald Reaction: The Gewald reaction is a multi-component reaction that provides a versatile route to highly substituted 2-aminothiophenes. mdpi.comthieme-connect.deresearchgate.netnih.govwikipedia.org The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.org For the synthesis of a precursor to 2-phenylthiophene, acetophenone (B1666503) can be used as the ketone component. The resulting 2-amino-4-phenylthiophene can then be further functionalized. The mechanism is believed to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. mdpi.com

Fiesselmann Thiophene Synthesis: The Fiesselmann synthesis is another powerful method for constructing the thiophene ring. researchgate.netwikipedia.orgcore.ac.ukyoutube.com This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or ketones in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org By starting with a phenyl-substituted acetylene, a 2-phenylthiophene precursor can be synthesized. This method is particularly useful for accessing thiophenes with specific substitution patterns at the 2, 3, and 4 positions.

| Reaction Name | Reactants | Product Type | Key Features |

| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur, Base | 2-Aminothiophene | Multi-component, high functional group tolerance |

| Fiesselmann Synthesis | α,β-Acetylenic Ester/Ketone, Thioglycolic Acid Derivative, Base | 3-Hydroxythiophene-2-carboxylate | Regiocontrolled synthesis of trisubstituted thiophenes |

Table 3: Key Cyclization Reactions for Thiophene Synthesis.

The introduction of the phenyl group at the 2-position of the thiophene ring is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly prevalent and effective method. researchgate.netnih.govnih.govresearchgate.netbeilstein-journals.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov To synthesize 2-phenylthiophene, one could couple phenylboronic acid with a 2-halothiophene or, alternatively, 2-thiopheneboronic acid with a phenyl halide. For the specific synthesis of a precursor to this compound, a 3-substituted-2-halothiophene would be a suitable starting material to couple with phenylboronic acid. The reaction is known for its high functional group tolerance and generally gives high yields. researchgate.net

| Catalyst System | Substrates | Base | Solvent | Product | Reference |

| Pd(PPh₃)₄ | 2-Bromothiophene, Phenylboronic Acid | K₂CO₃ | Dioxane | 2-Phenylthiophene | researchgate.netresearchgate.net |

| Pd(OAc)₂ / Ligand | 3-Bromo-2-substituted thiophene, Phenylboronic Acid | Various | Various | 2-Phenyl-3-substituted thiophene | beilstein-journals.org |

Table 4: Examples of Suzuki-Miyaura Reactions for 2-Phenylthiophene Synthesis.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is advantageous in terms of step economy, reduced waste generation, and the ability to rapidly generate libraries of compounds.

The aforementioned Gewald reaction is a prime example of a three-component reaction used for thiophene synthesis. mdpi.comthieme-connect.deresearchgate.netnih.govwikipedia.org By carefully selecting the initial ketone, activated nitrile, and reaction conditions, a wide variety of substituted 2-aminothiophenes can be accessed. For example, the reaction of acetophenone, ethyl cyanoacetate, and elemental sulfur in the presence of morpholine (B109124) yields ethyl 2-amino-4-phenylthiophene-3-carboxylate. mdpi.com This product contains the desired 2-phenylthiophene core and functional handles at the 2 and 3 positions that can be further elaborated to introduce the sulfonyl chloride group.

Other MCRs for the synthesis of polysubstituted thiophenes have also been developed, often involving domino or cascade reaction sequences. bohrium.com These reactions can provide rapid access to complex thiophene scaffolds that would otherwise require lengthy, multi-step syntheses.

Reactivity Profiles and Transformational Chemistry of 2 Phenylthiophene 3 Sulfonyl Chloride

Nucleophilic Substitution Reactionsnih.govnih.govlibretexts.org

The core of 2-phenylthiophene-3-sulfonyl chloride's chemistry lies in nucleophilic substitution reactions at the sulfonyl group. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it a prime target for nucleophiles. nih.gov This reaction generally proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group.

The mechanism of these substitution reactions can be complex and is a subject of ongoing study. While some nucleophilic substitutions at sulfonyl sulfur are proposed to proceed through a concerted SN2-like mechanism with a single transition state, others may involve a stepwise addition-elimination pathway forming an unstable trigonal bipyramidal intermediate. researchgate.netmdpi.com The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. researchgate.net

Alcoholysis: Synthesis of Sulfonate Esterslibretexts.orgresearchgate.netnih.govnih.gov

The reaction of this compound with alcohols, known as alcoholysis or esterification, yields sulfonate esters. libretexts.org This transformation is a key method for converting the hydroxyl group of an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comyoutube.com

The esterification of alcohols with sulfonyl chlorides is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. youtube.com The base serves to neutralize the HCl byproduct and to deprotonate the alcohol, increasing its nucleophilicity. researchgate.net The reaction generally proceeds under mild conditions, often at room temperature or with gentle heating. nih.gov

The choice of solvent is important and aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used to avoid reaction with the solvent. nih.govresearchgate.net The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.com An important stereochemical feature of this reaction is that it proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction. youtube.com

Table 2: Typical Conditions for Sulfonate Ester Formation

| Sulfonyl Chloride | Alcohol | Base | Solvent | Temperature |

| This compound | Primary or Secondary Alcohol | Pyridine | Dichloromethane | 0 °C to Room Temp |

| p-Toluenesulfonyl chloride | Cyclohexanol | Triethylamine | THF | Room Temperature |

| Methanesulfonyl chloride | Benzyl alcohol | Triethylamine | Acetonitrile | 0 °C to Room Temp |

Utility as Leaving Groups in Subsequent Transformations

Following its reaction with a nucleophile, typically an alcohol to form a sulfonate ester, the resulting 2-phenylthiophene-3-sulfonate moiety becomes an excellent leaving group, often referred to as a nucleofuge. The effectiveness of sulfonate esters as leaving groups is attributed to the stability of the departing sulfonate anion, which is resonance-stabilized. This stability makes them comparable in leaving group ability to halides like iodide and bromide. libretexts.orgmasterorganicchemistry.com

The principle behind a good leaving group is that it must be a weak base. masterorganicchemistry.com Sulfonic acids, such as the parent acid of this compound, are strong acids, meaning their conjugate bases (the sulfonates) are weak and stable. libretexts.org This inherent stability facilitates nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions by lowering the activation energy of the rate-determining step, which involves the cleavage of the carbon-leaving group bond. libretexts.org

For instance, the conversion of an alcohol to a 2-phenylthiophene-3-sulfonate ester transforms a poor leaving group (hydroxide, HO⁻) into a very good one (2-phenylthiophene-3-sulfonate, ArSO₃⁻). masterorganicchemistry.compearson.com This "activation" of the alcohol allows for subsequent reactions with a wide range of nucleophiles to form new bonds.

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| I⁻ (Iodide) | HI | ~ -10 | Excellent |

| Br⁻ (Bromide) | HBr | ~ -9 | Excellent |

| ArSO₃⁻ (Sulfonate) | ArSO₃H | ~ -2 to -3 | Excellent |

| Cl⁻ (Chloride) | HCl | ~ -7 | Good |

| H₂O (Water) | H₃O⁺ | ~ -1.7 | Good |

| F⁻ (Fluoride) | HF | ~ 3.2 | Poor |

| HO⁻ (Hydroxide) | H₂O | ~ 15.7 | Very Poor |

Note: "Ar" represents an aryl group, such as 2-phenylthiophene-3-yl. Data is generalized from multiple sources. libretexts.orgmasterorganicchemistry.com

Thiolysis: Preparation of Thiosulfonates and Sulfones

The reaction of this compound with sulfur-based nucleophiles, known as thiolysis, provides a direct route to thiosulfonates and, through subsequent reactions, sulfones. When treated with a thiol (R-SH) in the presence of a base, the sulfonyl chloride undergoes nucleophilic substitution at the sulfur atom to yield a thiosulfonate.

The general reaction is: ArSO₂Cl + R-SH → ArSO₂-S-R + HCl

These thiosulfonate compounds are valuable in their own right, possessing a range of biological activities. google.com Various methods exist for synthesizing thiosulfonates, including the oxidation of disulfides or thiols, but the reaction of a sulfonyl chloride with a thiol is a common and direct strategy. google.com

Sulfones, on the other hand, can be prepared from sulfonyl chlorides through several synthetic pathways. One common method involves a Friedel-Crafts-type reaction where the sulfonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst to form a diaryl sulfone. google.com Alternatively, sulfones can be synthesized by the reaction of sulfonyl chlorides with organometallic reagents or through the oxidation of sulfides, which can themselves be derived from sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org

Metal-Catalyzed Transformations

Transition metal catalysis unlocks a different realm of reactivity for this compound, primarily involving the cleavage of the C-S bond and extrusion of sulfur dioxide (SO₂). These transformations are particularly valuable for forming new carbon-carbon bonds.

Desulfitative Cross-Coupling Reactions

Aryl sulfonyl chlorides have emerged as effective coupling partners in desulfitative cross-coupling reactions. chemrevlett.com In these processes, the sulfonyl chloride group acts as a surrogate for a halide or triflate, enabling the formation of biaryl and heteroaryl structures through the loss of SO₂. This approach is advantageous due to the low cost, high stability, and ready availability of many sulfonyl chlorides. chemrevlett.com

Palladium catalysts are highly effective in promoting the desulfitative coupling of aryl sulfonyl chlorides with arenes and heteroarenes that possess an activatable C-H bond. chemrevlett.com This reaction, often termed direct C-H arylation, provides a highly efficient and atom-economical method for constructing complex aromatic systems without the need for pre-functionalized substrates like organoboron or organotin reagents. chemrevlett.comnih.gov

For a substrate like this compound, this reaction would involve coupling the 2-phenylthiophene (B1362552) moiety to another (hetero)aromatic ring. The general scheme for the arylation of a heteroarene (Het-H) is as follows:

ArSO₂Cl + Het-H --(Pd catalyst, Base)--> Ar-Het + SO₂ + HCl

This methodology has been successfully applied to a wide range of heterocycles, including pyrroles, furans, and other thiophenes. chemrevlett.comchemrevlett.com The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 2: Examples of Palladium-Catalyzed Desulfitative C-H Arylation

| Aryl Sulfonyl Chloride | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | N-Methylpyrrole | Pd(OAc)₂ / K₂CO₃ | 2-(N-Methylpyrrol-2-yl)benzene | High | chemrevlett.com |

| Thiophene-2-sulfonyl chloride | Benzofuran | Pd(OAc)₂ / Ag₂CO₃ | 2-(Thiophen-2-yl)benzofuran | Moderate | chemrevlett.com |

| Naphthalene-1-sulfonyl chloride | Thiophene (B33073) | PdCl₂(dppf) / K₂CO₃ | 1-(Thiophen-2-yl)naphthalene | Good | chemrevlett.com |

(Note: This table presents generalized examples from the literature to illustrate the reaction's scope.)

The catalytic cycle for palladium-catalyzed desulfitative C-H arylation is generally understood to proceed through several key steps. chemrevlett.com While variations exist, a widely accepted pathway is as follows:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl sulfonyl chloride (ArSO₂Cl) to a low-valent palladium(0) complex. This step can be complex, potentially involving the formation of a Pd(II) intermediate through insertion into either the S-Cl or C-S bond. However, the most commonly proposed pathway involves insertion into the S-Cl bond to form an arylsulfonylpalladium(II) chloride complex (ArSO₂-Pd(II)-Cl). chemrevlett.com

SO₂ Extrusion: The resulting palladium intermediate undergoes extrusion of sulfur dioxide (SO₂). This desulfitation step is often facile and results in the formation of an arylpalladium(II) species (Ar-Pd(II)-Cl). chemrevlett.commit.edu This species is the key intermediate for the C-H activation step.

C-H Activation/Palladation: The arylpalladium(II) complex then coordinates to the (hetero)arene coupling partner. C-H bond cleavage occurs, typically through a concerted metalation-deprotonation (CMD) pathway, assisted by a base. This forms a diarylpalladium(II) intermediate. chemrevlett.com

Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium center. This step forms the desired biaryl or heteroaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. chemrevlett.com

Other Transition Metal-Mediated Bond Formations

While palladium is the most prominent metal for desulfitative couplings, other transition metals can also mediate transformations of sulfonyl chlorides. For example, nickel catalysts have been employed for the thiocarbonylation of arylboronic acids with sulfonyl chlorides to synthesize thioesters. researchgate.net Ruthenium has been shown to catalyze decarboxylative C-S cross-coupling reactions, highlighting the broader potential of transition metals to mediate bond formation involving sulfur-containing functional groups. nih.gov Although specific examples involving this compound in these alternative metal-catalyzed reactions are not extensively documented, the general reactivity of aryl sulfonyl chlorides suggests that it could be a viable substrate for such transformations, expanding its synthetic utility beyond palladium-catalyzed processes.

Radical and Photoredox Chemistry

While the photoredox activation of various sulfonyl chlorides is a known strategy for generating sulfonyl radicals for applications in organic synthesis, specific studies detailing this process for this compound are not found in the reviewed literature. researchgate.netcam.ac.uknih.gov

Generation and Reactivity of Sulfonyl Radicals

The generation of sulfonyl radicals typically occurs via a single-electron transfer from a photocatalyst excited by visible light to a sulfonyl chloride. nih.gov This process results in the cleavage of the sulfur-chlorine bond to form a sulfonyl radical and a chloride anion. These highly reactive sulfonyl radical intermediates can then participate in various chemical transformations, such as addition to alkenes and alkynes. nih.govmdpi.com However, no published studies provide specific experimental conditions, catalysts, or reaction outcomes for the generation and subsequent reactivity of the 2-phenylthiophene-3-sulfonyl radical.

Electron Donor-Acceptor (EDA) Complex Initiated Reactions

The formation of an Electron Donor-Acceptor (EDA) complex can facilitate photoreactions without the need for a transition-metal or photocatalyst. nih.gov This involves the association of an electron-rich donor molecule with an electron-poor acceptor molecule. Upon irradiation, an electron can be transferred, initiating a radical reaction cascade. While indoles and other electron-rich systems have been shown to form EDA complexes with arylsulfonyl chlorides, there is no specific literature describing the formation or reaction of an EDA complex involving this compound as either the donor or acceptor. nih.gov

Reductive Deoxygenation Pathways

Reductive deoxygenation of sulfonyl chlorides is a chemical transformation that can lead to the formation of thioethers or aryl thiols. organic-chemistry.org Various reagents, such as triphenylphosphine, can be used to achieve this reduction. researchgate.net The process involves the removal of oxygen atoms from the sulfonyl group. Despite the existence of general methods for this class of compounds, specific pathways, reaction conditions, and product yields for the reductive deoxygenation of this compound have not been reported.

Advanced Applications in Organic Synthesis and Materials Chemistry

Strategic Role as a Versatile Synthetic Intermediate

2-Phenylthiophene-3-sulfonyl chloride is a bifunctional molecule featuring a phenylthiophene core and a reactive sulfonyl chloride group. This combination makes it a valuable intermediate in synthetic chemistry, providing a platform for creating a wide range of more complex molecules. The sulfonyl chloride group is a well-established reactive handle, while the phenylthiophene scaffold offers desirable electronic and structural properties.

Scaffold Diversification and Library Generation

The sulfonyl chloride functional group is of paramount importance for scaffold diversification, particularly in the fields of medicinal chemistry and drug discovery. enamine.net Sulfonyl chlorides are key precursors for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. enamine.netenamine.net The reaction of this compound with a diverse array of primary or secondary amines would yield a library of corresponding sulfonamides. This approach allows for the systematic modification of the substituent attached to the sulfonyl group, enabling the exploration of structure-activity relationships.

The process of library generation is a cornerstone of modern drug discovery, and versatile building blocks are essential for this strategy. enamine.net The use of reactive intermediates like sulfonyl chlorides facilitates the rapid and efficient creation of large numbers of distinct molecules for high-throughput screening. enamine.net The phenylthiophene core itself can be further functionalized, adding another dimension to the molecular diversity that can be achieved.

Table 1: Representative Reactions for Scaffold Diversification This table illustrates the general reactivity of aryl sulfonyl chlorides, applicable to this compound, for generating diverse molecular scaffolds.

| Reaction Type | Reactant | Product Class | Significance |

| Sulfonamide Formation | Primary/Secondary Amines | Sulfonamides | Access to a large and well-established class of bioactive compounds. enamine.net |

| Sulfonate Ester Formation | Alcohols/Phenols | Sulfonate Esters | Creation of ester derivatives for various chemical and biological applications. |

| Friedel-Crafts Sulfonylation | Aromatic Compounds | Diaryl Sulfones | Carbon-sulfur bond formation to link aromatic systems. |

| Reduction | Reducing Agents (e.g., Zn, Na2SO3) | Sulfinic Acids/Thiols | Conversion to other sulfur-containing functional groups for further synthesis. |

Construction of Complex Heterocyclic and Polycyclic Architectures

The inherent reactivity of the this compound scaffold can be harnessed to construct more intricate molecular frameworks. Thiophene (B33073) and its derivatives are frequently used as precursors in the synthesis of complex heterocyclic and polycyclic systems. sciforum.net The sulfonyl chloride group can act as an electrophilic site or be converted into other functional groups to facilitate cyclization reactions.

For instance, intramolecular reactions can be designed where a nucleophile elsewhere on the molecule (or on a pre-attached side chain) attacks the sulfur atom of the sulfonyl group, leading to the formation of new ring systems. Multicomponent assembly processes, followed by sequential ring-forming reactions, have been successfully used to generate structurally diverse polyheterocyclic scaffolds from various building blocks. nih.gov The phenylthiophene unit can serve as the core of such constructions, with the sulfonyl chloride group providing a key reaction point for building out the molecular complexity.

Precursors for Bioactive Molecule Synthesis (Synthetic Pathways only)

Thiophene-containing heterocycles are integral components of many biologically active molecules. chimicatechnoacta.ru Derivatives of 2-aminothiophene, for example, are precursors for compounds used in medicinal chemistry. sciforum.net The this compound unit can serve as a precursor to a variety of bioactive molecular classes through specific synthetic pathways.

A primary pathway involves the synthesis of sulfonamides. The general synthesis of a sulfonamide from this compound involves its reaction with an appropriate amine (R¹R²NH), typically in the presence of a base like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. This reaction directly attaches a new functional group (NR¹R²) to the thiophene ring via the sulfonyl bridge, a common strategy in the synthesis of potential therapeutic agents. For example, novel PD-L1 inhibitors have been designed based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety, demonstrating the utility of substituted phenylthiophenes in creating bioactive molecules. nih.gov

Contribution to Functional Materials Development

The unique electronic structure of the phenylthiophene core makes it an attractive component for the development of advanced functional materials. The combination of a thiophene ring (an electron-rich heterocycle) and a phenyl ring allows for extended π-conjugation, which is a key requirement for many electronic and optical applications.

Building Blocks for Optoelectronic Materials (e.g., Organic Semiconductors, Dyes)

Thiophene-phenylene co-oligomers (TPCOs) are recognized as promising materials for organic optoelectronics due to their high luminescence and charge-carrier mobility. nih.gov The 2-phenylthiophene (B1362552) structure is a fundamental unit within this class of materials. These materials are used in the active layers of organic field-effect transistors (OFETs) and other electronic devices. nih.gov The performance of these materials is highly dependent on their molecular structure, which influences their frontier molecular orbital (HOMO/LUMO) energy levels and their solid-state packing. nih.gov

The sulfonyl chloride group on the this compound molecule offers a convenient point for chemical modification. By reacting the sulfonyl chloride with different nucleophiles, the electronic properties of the molecule can be precisely tuned. For example, attaching electron-withdrawing or electron-donating groups can lower or raise the LUMO and HOMO energy levels, respectively, which is a critical strategy for optimizing materials for specific devices like organic semiconductors. nih.gov Benzotrithiophene, an electron-rich and planar molecule, has been highlighted as a promising building block for donor-acceptor copolymers in organic electronics. nih.govimperial.ac.uk Similarly, the phenylthiophene core acts as a valuable building block for these advanced materials. mdpi.comrsc.org

Table 2: Illustrative Optoelectronic Properties of Thiophene-Phenylene Based Materials This table shows representative data for materials containing thiophene-phenylene units to illustrate their relevance in optoelectronics. Properties are highly dependent on the specific molecular structure.

| Material Class | Key Structural Unit | Typical Application | Notable Property |

| Thiophene-Phenylene Co-Oligomers (TPCOs) | Phenyl-Thiophene | Organic Field-Effect Transistors (OFETs) | Efficient charge transport and bright luminescence. nih.gov |

| Donor-Acceptor Copolymers | Benzotrithiophene | Organic Electronics | Planar, electron-rich character for donor segments. nih.govimperial.ac.uk |

| Small Molecule Semiconductors | Benzo[b]thieno[2,3-d]thiophene (BTT) | Organic Field-Effect Transistors (OFETs) | Solution-processable with good charge mobility. mdpi.com |

Monomers for Conjugated Polymer Synthesis

Conjugated polymers are a major class of materials used in organic electronics. The synthesis of these materials relies on the polymerization of monomeric building blocks. Thiophene derivatives are among the most common monomers used for this purpose. nih.govrsc.org this compound can function as a monomer or a precursor to a monomer for creating conjugated polymers.

One synthetic route for polymerization involves transition metal-catalyzed cross-coupling reactions. nih.gov In some novel polymerization methods, a sulfone group can act as a leaving group in C–S bond cleavage reactions catalyzed by nickel, providing a new way to form the carbon-carbon bonds necessary for the polymer backbone. nih.gov This suggests that the sulfonyl group on the this compound could potentially be utilized in similar deprotonative polymerization schemes. nih.gov More commonly, the sulfonyl chloride would be used to pre-functionalize the monomer before polymerization to control the polymer's solubility, electronic properties, and morphology. Thiophene-flanked benzothiadiazole derivatives, for instance, are crucial building blocks for high-performance conjugated polymers, and their synthesis often involves coupling reactions of thiophene-based precursors. rsc.orgresearchgate.net

Utilization in Asymmetric Synthesis and Chiral Catalysis

The inherent structural features of the 2-phenylthiophene moiety, combined with the reactive sulfonyl chloride group, make this compound a valuable precursor for the synthesis of novel chiral molecules. Its applications in asymmetric synthesis primarily revolve around its conversion into chiral sulfonyl derivatives that can act as transient chiral auxiliaries or as integral components of sophisticated chiral ligands for enantioselective catalysis.

Development of Chiral Sulfonyl Derivatives as Auxiliaries

A key strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved to yield the desired enantiomerically enriched product. The sulfonyl group of this compound serves as a versatile handle for the attachment of chiral moieties.

The reaction of this compound with chiral amines or alcohols leads to the formation of the corresponding chiral sulfonamides or sulfonate esters. These derivatives can then be employed as chiral auxiliaries in a variety of asymmetric transformations. For instance, the resulting chiral sulfonamides can be N-acylated, and the subsequent enolates can undergo diastereoselective alkylation, aldol, or Michael addition reactions. The steric bulk and electronic properties of the 2-phenylthiophene group can significantly influence the facial selectivity of these reactions, leading to high diastereomeric excesses.

While direct experimental data on the use of this compound derived auxiliaries is not extensively documented in readily available literature, the general principle of using chiral sulfonamides as auxiliaries is well-established. The synthesis of sulfinamides from sulfonyl chlorides, for example, is a known transformation, and chiral sulfinamides are recognized for their crucial role in modern asymmetric chemistry. nih.gov The reaction of a sulfonyl chloride with a chiral amine can yield sulfinyl derivatives, although control of diastereoselectivity at the sulfur center can be challenging. nih.gov

The development of new families of chiral ligands based on a modular building block strategy often involves the coupling of commercially available chiral building blocks with reactive functional groups like sulfonyl chlorides. core.ac.uk This approach allows for the rapid synthesis of a library of ligands with varying steric and electronic properties for high-throughput screening in enantioselective catalysis. core.ac.uk

Table 1: Potential Chiral Auxiliaries Derived from this compound

| Chiral Amine/Alcohol | Resulting Chiral Derivative | Potential Application |

|---|---|---|

| (R)- or (S)-α-Methylbenzylamine | Chiral N-(α-Methylbenzyl)-2-phenylthiophene-3-sulfonamide | Asymmetric alkylation of carbonyl compounds |

| (1R,2S)-Ephedrine | Chiral 2-phenylthiophene-3-sulfonate of Ephedrine | Diastereoselective addition reactions |

Design and Application of Thiophene-Based Chiral Ligands for Enantioselective Transformations

Beyond their use as stoichometric chiral auxiliaries, derivatives of this compound can be incorporated into the structure of chiral ligands for transition-metal catalyzed enantioselective reactions. The thiophene ring itself can act as a coordinating heteroatom, and the sulfonyl group provides a convenient point of attachment for other ligating functionalities or chiral substituents.

The synthesis of C2-symmetric chiral ligands, such as bis(oxazolinyl)thiophenes and bis(imidazolinyl)thiophenes, has been reported starting from thiophene-2,5-dicarboxylic acid. nih.gov These ligands have shown promise in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions. nih.gov While not directly starting from this compound, this demonstrates the utility of the thiophene scaffold in ligand design. The functionalization of the thiophene ring at various positions is a key strategy in the synthesis of monomeric precursors for chiral polythiophenes and other functional materials. nih.gov

The development of chiral N-S ligands is an active area of research. For example, chiral 2-(2-phenylthiophenyl)-5,6,7,8-tetrahydroquinolines have been prepared and evaluated as new N-S ligands in palladium-catalyzed allylic alkylation and copper-catalyzed cyclopropanation reactions. researchgate.net This highlights the potential of combining the thiophene motif with other coordinating groups to create effective chiral ligands.

The sulfonyl group of this compound can be converted into a sulfonamide, which can then be further functionalized. For instance, the nitrogen atom of the sulfonamide can be part of a larger chelating system. By reacting the sulfonyl chloride with a chiral diamine or amino alcohol, it is possible to construct bidentate or tridentate ligands where the 2-phenylthiophene moiety provides steric influence and potential π-stacking interactions in the transition state of a catalytic cycle.

Table 2: Examples of Thiophene-Based Chiral Ligands and Their Applications

| Ligand Type | Starting Material (Example) | Catalytic Application (Example) | Reference |

|---|---|---|---|

| Bis(oxazolinyl)thiophene | Thiophene-2,5-dicarboxylic acid | Cu-catalyzed Friedel-Crafts alkylation | nih.gov |

| 2-(2-Phenylthiophenyl)-5,6,7,8-tetrahydroquinoline | (Not specified) | Pd-catalyzed allylic alkylation, Cu-catalyzed cyclopropanation | researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-phenylthiophene-3-sulfonyl chloride. These calculations provide a detailed picture of electron distribution and orbital energies within the molecule.

The geometry of this compound is optimized using computational methods to find its most stable three-dimensional conformation. Key structural parameters, such as the bond lengths and angles involving the sulfur atom of the sulfonyl chloride group and the thiophene (B33073) ring, are determined. For instance, in related aryl sulfonyl chlorides, the S=O bond distances are typically around 1.42 Å, while the S-Cl bond is approximately 2.05 Å wikipedia.org. The dihedral angle between the phenyl ring and the thiophene ring is a critical parameter that influences the extent of π-conjugation across the molecule.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO is primarily localized on the electron-rich phenylthiophene ring system, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is largely centered on the sulfonyl chloride group, specifically on the sulfur atom and the S-Cl bond, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, these maps would show a region of high positive potential (electrophilic site) around the sulfur atom of the -SO₂Cl group, due to the strong electron-withdrawing effect of the oxygen and chlorine atoms. The phenyl and thiophene rings would exhibit regions of negative potential, corresponding to their nucleophilic character. Natural Bond Orbital (NBO) analysis further quantifies the atomic charges, confirming the electrophilic nature of the sulfur atom.

| Calculated Property | Typical Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Relatively high, localized on the π-system of the phenylthiophene moiety. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low, localized on the sulfonyl chloride group (S-Cl antibonding orbital). | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate gap, suggesting a balance of stability and reactivity. | Predicts chemical reactivity and electronic transition energies. |

| MEP Minimum | Located on the π-clouds of the aromatic rings. | Identifies nucleophilic regions. |

| MEP Maximum | Located on the sulfur atom of the SO₂Cl group. | Identifies the primary electrophilic site for nucleophilic substitution. |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the detailed mechanisms of reactions involving this compound, such as its reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides and sulfonate esters, respectively wikipedia.org. DFT calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies.

For the common nucleophilic substitution at the sulfur center, two primary mechanisms are considered for sulfonyl chlorides: a concerted Sɴ2-like pathway and a stepwise addition-elimination mechanism semanticscholar.org.

Sɴ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously through a single transition state.

Addition-Elimination Mechanism: This mechanism involves the formation of a hypervalent sulfur intermediate (a sulfurane), which then eliminates the chloride ion in a second step.

Computational studies on arenesulfonyl chlorides have shown that the operative mechanism can depend on the nucleophile, the solvent, and the substituents on the aromatic ring semanticscholar.orgmdpi.com. By calculating the energy barriers for both pathways, it is possible to predict the favored reaction route for this compound. The calculations would likely show that the reaction proceeds via a single transition state consistent with an Sɴ2 mechanism semanticscholar.org. The role of the solvent can also be modeled using implicit or explicit solvent models to understand its effect on the reaction energetics.

Furthermore, computational modeling can shed light on side reactions, such as hydrolysis, which is a common issue with sulfonyl chlorides acs.orgresearchgate.net. By modeling the reaction with water, the activation energy for hydrolysis can be calculated, providing insight into the compound's stability in aqueous environments.

Structure-Reactivity Relationship Studies

The reactivity of this compound is governed by the electronic and steric effects of its constituent parts: the phenyl group, the thiophene ring, and the sulfonyl chloride functional group. Computational studies allow for a systematic investigation of these structure-reactivity relationships.

The electronic nature of substituents on the phenyl ring can significantly modulate the electrophilicity of the sulfur atom. By computationally modeling a series of derivatives with electron-donating or electron-withdrawing groups on the phenyl ring, a quantitative relationship, such as a Hammett plot, can be established. For arenesulfonyl chlorides, reactions with nucleophiles typically show a positive rho (ρ) value, indicating that electron-withdrawing groups enhance the reaction rate by increasing the positive charge on the sulfur atom semanticscholar.org. DFT calculations can predict the reaction rates and activation energies for these substituted analogs, correlating them with electronic parameters like the calculated charge on the sulfur atom or the LUMO energy.

The thiophene ring itself influences reactivity compared to a simple benzene ring. Its specific electronic properties and its fusion to the sulfonyl chloride at the 3-position dictate the transmission of electronic effects. Computational analysis can parse how the thiophene sulfur atom and the ring's π-system interact with the sulfonyl chloride group and the adjacent phenyl ring.

| Substituent on Phenyl Ring | Predicted Effect on Reactivity | Computational Rationale |

|---|---|---|

| Electron-Donating Group (e.g., -OCH₃) | Decreased reactivity towards nucleophiles. | Increases electron density on the sulfur atom, raises the LUMO energy. |

| Electron-Withdrawing Group (e.g., -NO₂) | Increased reactivity towards nucleophiles. | Decreases electron density on the sulfur atom, lowers the LUMO energy. |

Prediction of Spectroscopic Signatures for Mechanistic and Structural Analysis

Quantum chemical calculations are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for their characterization and for monitoring reactions.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted shifts for the protons and carbons on the thiophene and phenyl rings can be compared with experimental data to confirm the structure. For example, the introduction of the electron-withdrawing sulfonyl chloride group at the 3-position of the thiophene ring would cause a downfield shift for the adjacent thiophene protons compared to the parent 2-phenylthiophene (B1362552) molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculations would identify the main absorption bands arising from π → π* transitions within the conjugated phenylthiophene system. These predictions help in interpreting the experimental spectrum and understanding how the electronic structure influences the molecule's interaction with light.

By comparing these computationally predicted spectra with experimental results, researchers can verify the identity and purity of synthesized this compound and can also identify intermediates in a reaction pathway by looking for their predicted spectroscopic signals.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Green Synthetic Protocols

The synthesis of sulfonyl chlorides has traditionally relied on reagents and conditions that pose environmental and safety concerns. Future research will increasingly focus on developing greener and more sustainable methods for the synthesis of 2-phenylthiophene-3-sulfonyl chloride and related compounds.

Key areas of development include:

Metal-Free Catalysis: Shifting away from heavy metal catalysts to metal-free reaction conditions is a primary goal. For instance, an environmentally benign, metal-free synthesis of sulfonyl chlorides and bromides from thiols has been developed using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant. rsc.org This approach minimizes metal contamination and associated toxicity.

Aqueous Reaction Media: Utilizing water as a solvent is a cornerstone of green chemistry. unito.itmdpi.com A simple and rapid method for synthesizing sulfonyl chlorides from thiols and disulfides has been described using an oxone-KX (X=Cl) system in water at room temperature. rsc.org Adapting such aqueous protocols could significantly reduce the reliance on volatile organic compounds (VOCs).

Alternative Reagents: Research is ongoing to replace hazardous reagents like chlorosulfonic acid and thionyl chloride. rsc.org Methods employing dual-function agents like sodium hypochlorite (B82951) (NaOCl), which acts as both an oxidant and a chlorinating agent, offer a cost-effective and more atom-efficient alternative. rsc.org

These green approaches not only reduce the environmental impact but also often lead to simplified purification procedures and safer laboratory practices. rsc.orgsci-hub.se

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonyl Chlorides

| Feature | Traditional Methods | Emerging Green Protocols |

|---|---|---|

| Reagents | Chlorosulfonic acid, Thionyl chloride, Chlorine gas | Oxone, Sodium hypochlorite, Ammonium nitrate rsc.orgrsc.orgrsc.org |

| Catalysts | Often require metal catalysts | Metal-free systems rsc.org |

| Solvents | Volatile organic compounds (VOCs) | Water, Deep eutectic solvents, Solvent-free conditions unito.itmdpi.com |

| Byproducts | Corrosive and hazardous waste | More benign byproducts (e.g., NaCl, H₂O) |

| Safety | Highly exothermic, release of toxic gases | Milder reaction conditions, improved safety profiles rsc.orgnih.gov |

Exploration of Novel Reactivity Modalities (e.g., Electrocatalysis, Biocatalysis)

Moving beyond traditional thermal reactions, future research will explore novel activation and reaction modalities to functionalize the this compound scaffold.

Electrocatalysis: This technique uses electrical potential to drive chemical reactions, often under mild conditions. In the context of thiophene (B33073) chemistry, electrocatalysis is particularly promising. For example, carbon materials doped with thiophene-sulfur functional groups have been developed as highly selective electrocatalysts for the two-electron oxygen reduction reaction (2e⁻ ORR) to produce hydrogen peroxide (H₂O₂). acs.orgresearchgate.net This highlights the potential for designing derivatives of this compound that can be incorporated into advanced catalytic materials for energy and chemical synthesis applications. acs.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign aqueous conditions. While specific biocatalysts for sulfonyl chloride synthesis are still emerging, the broader field of biocatalytic synthesis of heterocyclic compounds is rapidly advancing. Future work could involve screening for or engineering enzymes capable of catalyzing the sulfoxidation and chlorination of a corresponding 2-phenylthiophene-3-thiol precursor, offering a highly sustainable synthetic route.

These novel modalities promise to unlock new reaction pathways, enabling the synthesis of complex molecules with high precision and efficiency while adhering to the principles of green chemistry.

Integration into Continuous Flow and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is revolutionizing the chemical industry, offering enhanced safety, scalability, and process control. nih.gov The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is an ideal candidate for this technology. rsc.orgmdpi.com

Continuous Flow Synthesis: Researchers have developed continuous flow protocols for the synthesis of sulfonyl chlorides that offer significant advantages over batch processes. rsc.orgrsc.org These systems utilize small reactor volumes and short residence times, which improves heat and mass transfer, mitigates the risk of thermal runaway, and allows for the safe handling of hazardous intermediates. rsc.orgnih.gov Implementing a continuous flow process for this compound could lead to significant improvements in space-time yield and process safety. mdpi.com For example, a flow process for aryl sulfonyl chlorides improved the spacetime yield from 0.072 g mL⁻¹ h⁻¹ in batch to 0.139 g mL⁻¹ h⁻¹ in flow. mdpi.com

Automated Synthesis Platforms: The integration of robotics and automation can accelerate the synthesis and screening of novel derivatives. nih.govresearchgate.net Automated platforms can perform multi-step syntheses of heterocyclic compounds, enabling the rapid creation of compound libraries for drug discovery or materials science. researchgate.netnih.gov By coupling a continuous flow reactor for the synthesis of the this compound core with an automated platform for its subsequent derivatization (e.g., reaction with a diverse set of amines to form sulfonamides), researchers can dramatically increase the throughput of new molecule discovery. sigmaaldrich.com

Table 2: Advantages of Continuous Flow Processing for Sulfonyl Chloride Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | High risk of thermal runaway, difficult off-gassing control mdpi.com | Superior temperature control, small reaction volumes, enhanced safety rsc.orgnih.gov |

| Scalability | Scaling up can be challenging and hazardous nih.gov | Easily scalable by extending operation time ("scaling out") |

| Efficiency | Lower space-time yield mdpi.com | High space-time yield, improved efficiency rsc.org |

| Process Control | Difficult to maintain consistent parameters | Precise control over temperature, pressure, and residence time mdpi.com |

Design of Advanced Functional Materials with Tunable Properties

Thiophene-based polymers, or polythiophenes, are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. cmu.edunih.gov The this compound scaffold is an attractive monomer for creating novel functional polymers.

Tunable Electronic Properties: The electronic and optical properties of polythiophenes can be precisely tuned by modifying their chemical structure. acs.orgresearchgate.net Introducing the phenyl and sulfonyl groups from the this compound monomer into a polymer backbone can influence π-conjugation, molecular packing, and energy levels. The electron-withdrawing nature of the sulfonyl group, in particular, can be used to modulate the polymer's electrochemical properties. researchgate.net

Enhanced Material Properties: Beyond electronics, functionalization can improve other material characteristics. For example, the incorporation of specific side chains can enhance the solubility of polythiophenes in common organic solvents, which is crucial for solution-based processing of electronic devices. nih.gov Furthermore, the mechanical properties of these polymers, such as their elasticity and flexibility, can be engineered, which is critical for the development of flexible and stretchable electronics. researchgate.net By strategically designing polymers derived from this compound, it is possible to create materials with tailored electronic, optical, and mechanical properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. cmu.edu

Supramolecular Chemistry and Self-Assembly of Thiophene-Sulfonyl Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful bottom-up approach to constructing highly ordered nanostructures. scispace.com Thiophene-based molecules are well-known for their ability to self-assemble into well-defined architectures like nanowires and 2-D crystals, driven by π-π stacking and other weak interactions. acs.orgnih.govresearchgate.net

The unique structure of this compound and its derivatives offers multiple sites for directing self-assembly:

π-π Stacking: The aromatic phenyl and thiophene rings can engage in strong π-π interactions, promoting the formation of ordered stacks that are essential for efficient charge transport in organic materials. acs.org

Hydrogen Bonding: Derivatives such as sulfonamides (formed by reacting the sulfonyl chloride with amines) introduce hydrogen bond donors and acceptors. These directional interactions can be programmed to guide the assembly of molecules into specific one-, two-, or three-dimensional networks. mdpi.com

By carefully designing derivatives of this compound, researchers can control the interplay of these non-covalent forces to create complex, functional supramolecular materials from the molecular level up. nih.gov

High-Throughput Screening and Combinatorial Approaches in Derivatization

The reactive sulfonyl chloride handle of this compound makes it an ideal starting point for combinatorial chemistry, enabling the rapid generation of large libraries of derivatives. nih.gov This approach is particularly valuable in the early stages of drug discovery and materials development.

Combinatorial Libraries: By reacting this compound with a diverse array of nucleophiles (e.g., primary and secondary amines, alcohols, thiols), it is possible to synthesize a large library of sulfonamides, sulfonate esters, and other derivatives in parallel. nih.gov

High-Throughput Screening (HTS): These libraries can then be subjected to high-throughput screening to rapidly identify compounds with desired biological activities or material properties. For example, a library of sulfonamide derivatives could be screened against a specific enzyme target to find new potential drug candidates. This combination of parallel synthesis and rapid screening dramatically accelerates the discovery process. nih.govnih.gov

The integration of automated synthesis platforms with HTS workflows will allow for the efficient exploration of the chemical space around the 2-phenylthiophene-3-sulfonyl scaffold, maximizing the chances of discovering novel molecules with significant applications. researchgate.net

常见问题

Q. What are the standard synthetic routes for 2-phenylthiophene-3-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodology :

- Sulfonation-Chlorination : Thiophene derivatives are sulfonated using chlorosulfonic acid, followed by chlorination with PCl₅ or SOCl₂. Reaction temperature (0–5°C for sulfonation) and stoichiometric ratios (e.g., 1:1.2 thiophene:chlorosulfonic acid) are critical to minimize side products like disulfonated isomers .

- Direct Synthesis : Coupling phenyl groups to thiophene via Friedel-Crafts alkylation before sulfonyl chloride functionalization. Anhydrous conditions (e.g., AlCl₃ catalyst in dry dichloromethane) prevent hydrolysis of intermediates .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and characterize intermediates via ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Workflow :

- NMR Spectroscopy : ¹³C NMR to confirm sulfonyl chloride (–SO₂Cl) resonance at ~140 ppm and phenyl-thiophene coupling (C–S bond at ~125 ppm) .

- FTIR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 540 cm⁻¹ (C–S–Cl bend) validate functional groups .

- Elemental Analysis : Match experimental C, H, S, and Cl percentages with theoretical values (e.g., C: 48.5%, S: 12.9%) to rule out impurities.

Q. What safety protocols are essential when handling this compound?

- Critical Precautions :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles due to the compound’s corrosive and moisture-sensitive nature .

- Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis to sulfonic acids .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts or IR peaks) be resolved during characterization?

- Troubleshooting Framework :

- Reproducibility : Repeat synthesis and analysis to rule out experimental error.

- Advanced Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256.98).

- Computational Validation : Compare experimental NMR/IR data with DFT-simulated spectra (e.g., Gaussian software) to identify conformational isomers or solvent effects .

- Case Study : A 2021 study on pyridine sulfonyl chlorides resolved conflicting ¹H NMR data by identifying trace moisture-induced hydrolysis products .

Q. What strategies optimize electrophilic reactivity of this compound in nucleophilic substitution reactions?

- Reaction Engineering :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity by stabilizing transition states.

- Catalysis : Add catalytic KI to accelerate chloride displacement in SN2 reactions with amines or alcohols .

- Kinetic Control : Maintain low temperatures (–10°C) to favor monosubstitution over polysubstitution.

- Example : A 2023 study achieved 92% yield in sulfonamide formation using DMF and triethylamine as a base .

Q. How can researchers address discrepancies in reported solubility or stability data across literature sources?

- Systematic Analysis :

- Literature Review : Compare solvent systems (e.g., dichloromethane vs. THF) and purity levels (HPLC-grade vs. technical grade) .

- Controlled Experiments : Measure solubility via gravimetric analysis under standardized conditions (25°C, N₂ atmosphere).

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to quantify hydrolysis rates .

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

- Emerging Research Areas :

- Material Science : As a crosslinker in polymer electrolytes for lithium-ion batteries, leveraging its thermal stability (decomposition >200°C) .

- Medicinal Chemistry : Serve as a warhead in covalent inhibitor design (e.g., targeting cysteine residues in kinases) .

- Analytical Chemistry : Derivatize alcohols or amines for GC-MS detection, with detection limits as low as 0.1 ppm .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s reactivity with aromatic amines?

- Validation Protocol :

- Control Reactions : Compare reaction outcomes using primary (aniline) vs. secondary (N-methylaniline) amines.

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates (λ = 320 nm for sulfonamide formation).

- Side-Product Analysis : Isolate byproducts via column chromatography and characterize them via X-ray crystallography .

Q. What methodologies resolve inconsistencies in biological activity data for sulfonamide derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。